1-Boc-3-iodomethyl-3-methylazetidine is a chemical compound with the molecular formula CHINO and a molecular weight of 285.12 g/mol. It is classified as an azetidine derivative, specifically featuring a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom, an iodomethyl group at the third position, and a methyl group also at the third position of the azetidine ring. This compound is notable for its potential applications in medicinal chemistry, particularly in the synthesis of bioactive molecules.
The compound is cataloged under various identifiers, including CAS number 1408074-76-9 and PubChem CID 72208042. It falls under the category of organic compounds that are utilized in pharmaceutical research and development due to their structural properties conducive to biological activity.
The synthesis of 1-Boc-3-iodomethyl-3-methylazetidine can be achieved through several synthetic routes. A common method involves the following steps:
This multi-step synthesis can be optimized using automated processes, such as those described in recent studies that employ Negishi coupling for enhanced efficiency and yield .
1-Boc-3-iodomethyl-3-methylazetidine can undergo various chemical reactions due to its functional groups:
These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with specific pharmacological properties.
The mechanism of action for compounds like 1-Boc-3-iodomethyl-3-methylazetidine often involves interactions with biological targets such as enzymes or receptors. The iodomethyl group allows for electrophilic attack on nucleophilic sites within target biomolecules, facilitating binding interactions that can modulate biological pathways.
Data supporting these mechanisms typically arise from in vitro studies assessing binding affinities and biological activity against specific targets, although detailed mechanistic studies specific to this compound may be limited.
1-Boc-3-iodomethyl-3-methylazetidine exhibits several notable physical and chemical properties:
Relevant data includes:
1-Boc-3-iodomethyl-3-methylazetidine has several applications in scientific research:
The synthesis of 3-substituted azetidines like 1-Boc-3-iodomethyl-3-methylazetidine typically relies on ring-closing strategies. A common approach involves intramolecular nucleophilic displacement of halides or sulfonates on pre-functionalized linear chains. For example, 1,3-dihalopropanes can undergo cyclization with primary amines under high dilution conditions to form the azetidine ring, though this method risks polymerization and requires precise stoichiometric control. Modern adaptations employ N-tosyl-protected precursors, where deprotection is followed by Boc installation. The Boc group (tert-butoxycarbonyl) serves as a sterically hindered protective unit that minimizes side reactions during subsequent functionalization. Cyclization yields for 3,3-disubstituted azetidines remain moderate (typically 50–65%) due to steric constraints imposed by substituents like methyl groups [1] [9].
Achieving precise 3,3-disubstitution (iodomethyl and methyl) on the azetidine ring requires multi-step sequences. One documented route begins with 3-amino-1-Boc-3-methylazetidine (CAS 1158758-77-0), where the amino group serves as a handle for functionalization. Through diazotization followed by iodination (Sandmeyer-type reactions), the amino group is converted to iodine, yielding 1-Boc-3-iodo-3-methylazetidine. Alternatively, direct electrophilic addition to 3-methylazetidine precursors using iodomethyl sources like I₂/CH₂O under reducing conditions can introduce the iodomethyl group. This method’s regioselectivity is complicated by the potential for N-alkylation or ring-opening, necessitating low temperatures (-78°C) and controlled reagent addition. Typical isolated yields for 3-(iodomethyl)-3-methyl derivatives range from 40% to 70%, with purity highly dependent on chromatographic separation [2] [6] [8].
The Boc group’s stability under both basic and moderately acidic conditions makes it ideal for azetidine protection. In 1-Boc-3-iodomethyl-3-methylazetidine (CAS 1408074-76-9), the Boc moiety shields the ring nitrogen during nucleophilic substitutions at the iodomethyl site. Critical to its utility is its orthogonal deprotection: treatment with trifluoroacetic acid (TFA) in dichloromethane (20–50% v/v) cleanly removes Boc without affecting the iodomethyl group or azetidine ring integrity. Studies confirm that Boc-protected azetidines decompose thermally above 150°C, making them suitable for room-temperature reactions. However, strong nucleophiles (e.g., organolithiums) can cause tert-butoxide elimination, necessitating careful selection of reaction conditions [1] [4].
Table 1: Cyclization Methods for 3,3-Disubstituted Azetidines
Method | Precursor | Key Conditions | Yield (%) | Limitations |
---|---|---|---|---|
Intramolecular SN₂ | 1,3-Dibromopropane | NH₃, MeCN, 60°C | 45–55 | Low regioselectivity |
N-Tosyl Cyclization | Tosylamide derivatives | NaH, THF, 0°C to RT | 60–65 | Toxic byproducts |
Reductive Amination | Keto-azetidines | NaBH₄, MeOH | 50–70 | Limited to amino derivatives |
Recent advances leverage continuous-flow systems to generate organozinc reagents in situ from alkyl halides, enabling efficient C(sp³)–C(sp³) couplings. For 3-haloazetidines like 1-Boc-3-iodomethyl-3-methylazetidine, flow reactors packed with zinc dust facilitate the formation of organozinc species. Key to success is zinc column activation using trimethylsilyl chloride (TMSCl, 0.1 M in THF), which maintains reactivity by preventing oxide passivation. The organozinc intermediates react with aryl/heteroaryl halides via Negishi coupling in downstream flow modules. This method achieves >90% conversion for electron-deficient heterocycles but struggles with sterically hindered azetidines unless residence times and catalyst loading are optimized. A major advantage is the avoidance of sensitive organozinc handling, which enhances reproducibility for gram-scale synthesis [5] [7].
Integrating photoredox catalysis with Negishi coupling in flow reactors significantly accelerates reactions involving azetidine-derived organozinc reagents. A demonstrated system uses blue LED irradiation (450 nm) to excite Pd/CPhos catalysts, accelerating reductive elimination in Negishi couplings. When applied to 1-Boc-3-iodomethyl-3-methylazetidine, the zinc reagent undergoes coupling with (hetero)aryl bromides in 30 seconds (vs. hours in batch). This photochemical acceleration is particularly effective for electron-rich substrates, traditionally sluggish in Negishi reactions. Automation enables sequential processing: 1) organozinc generation, 2) photoreactor coupling, and 3) inline liquid-liquid extraction. A library of 54 compounds was synthesized this way, with yields stabilizing at 90–95% for the first 31 reactions before zinc depletion effects emerged. This approach exemplifies how automation expands access to C(sp³)-enriched drug candidates [5] [7].
Table 2: Continuous-Flow Parameters for Organozinc-Mediated Coupling
Parameter | Optimized Condition | Impact on Yield |
---|---|---|
Zinc Activation | 0.1 M TMSCl in THF | Prevents decay beyond 6 reactions |
Residence Time | 2 min (organozinc gen.) | Maximizes conversion to ~95% |
Catalyst System | Pd/CPhos, Blue LED (450 nm) | Enables coupling of e-rich arenes |
Reaction Scale | 1–5 mmol | Maintains 90% yield |
Sequential Runs | Up to 31 reactions | Yield drop to 80% after Run 32 |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7